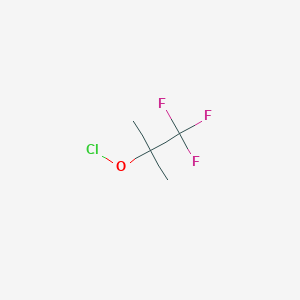
(Icosan-2-yl)(diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Icosan-2-yl)(diphenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorous atom bonded to two phenyl groups and an icosan-2-yl group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Icosan-2-yl)(diphenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with icosan-2-ylmagnesium bromide can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (Icosan-2-yl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Icosan-2-yl)(diphenyl)phosphane is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts .
Biology and Medicine: In biological research, tertiary phosphines are explored for their potential in drug delivery systems due to their ability to form stable complexes with metals .
Industry: The compound is utilized in the synthesis of fine chemicals and pharmaceuticals, where it acts as a catalyst or a reagent in various organic transformations .
Wirkmechanismus
The mechanism of action of (Icosan-2-yl)(diphenyl)phosphane in catalysis involves the coordination of the phosphine to a metal center, forming a complex that facilitates the desired chemical transformation. The phosphine ligand stabilizes the metal center and enhances its reactivity towards substrates .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.
Uniqueness: (Icosan-2-yl)(diphenyl)phosphane is unique due to the presence of the long icosan-2-yl chain, which can impart different steric and electronic properties compared to other tertiary phosphines. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
105624-99-5 |
|---|---|
Molekularformel |
C32H51P |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
icosan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C32H51P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-30(2)33(31-26-21-18-22-27-31)32-28-23-19-24-29-32/h18-19,21-24,26-30H,3-17,20,25H2,1-2H3 |
InChI-Schlüssel |
ARTRIKCLQIBCTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


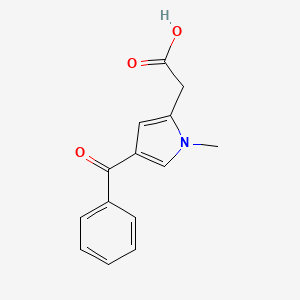
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
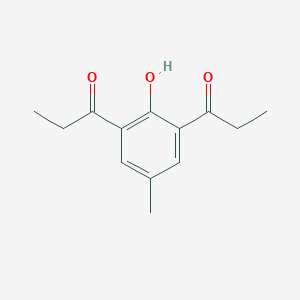
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
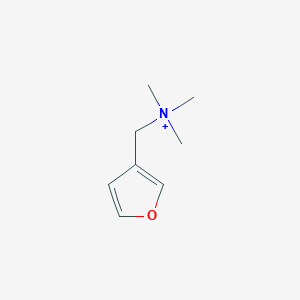
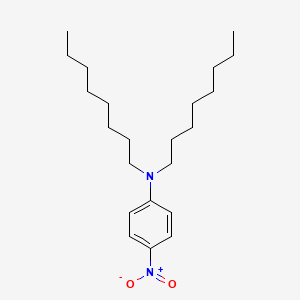
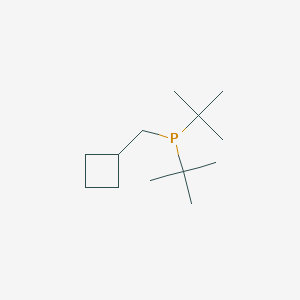
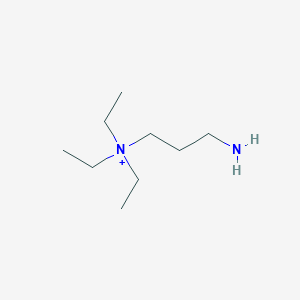
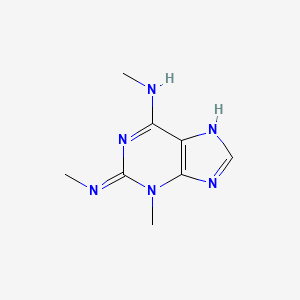


![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
